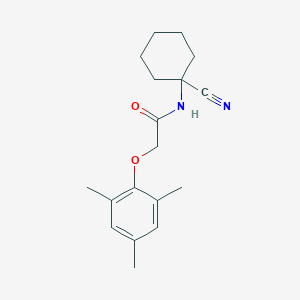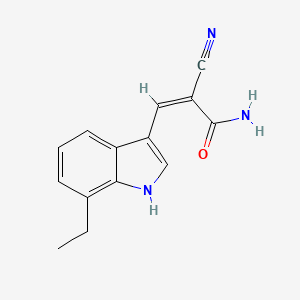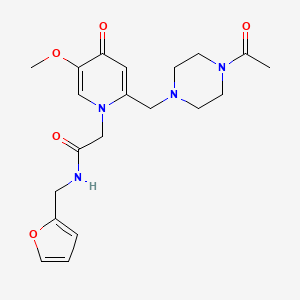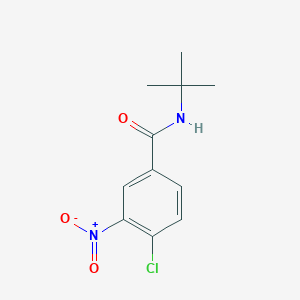
5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride” is a chemical compound . It is a derivative of piperidine , which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “this compound” is 255.74 . The IUPAC name is 5-(m-tolyl)piperidine-3-carboxylic acid hydrochloride . The InChI code is 1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions . They are used in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Chlorogenic Acid: A Nutraceutical Perspective
Chlorogenic acid, a polyphenol with health-promoting properties, is studied for its roles in treating metabolic syndrome, showcasing anti-oxidant, anti-inflammatory, and antimicrobial activities. This compound's versatility underscores the potential of structurally related compounds in both medical and food industry applications (Jesús Santana-Gálvez et al., 2017).
Antidepressants Targeting 5-HT1A Receptors
Research on compounds targeting the 5-HT1A receptor, including those with piperazine and piperidine functionalities, highlights the ongoing exploration of new therapeutic agents for depression. This area of study exemplifies the pharmaceutical applications of chemical compounds with specific functional groups (Le Wang et al., 2019).
Carboxylic Acids in Biocatalysis
The study of carboxylic acids, including their inhibitory effects on microbes, emphasizes the importance of understanding chemical interactions in biotechnological processes. This research area could be relevant for designing more efficient production methods for valuable chemicals, including those similar to "5-(3-Methylphenyl)piperidine-3-carboxylic acid; hydrochloride" (L. Jarboe et al., 2013).
Phytochemicals as Antidepressants
The exploration of phytochemicals for antidepressant properties underscores the potential for natural compounds to inspire new therapeutic agents. Understanding the mechanisms and efficacy of such compounds can guide the development of novel treatments for mental health conditions (Roodabeh Bahramsoltani et al., 2015).
Mécanisme D'action
Target of Action
It’s structurally related to piperidine derivatives, which are known to interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives, which this compound is a part of, are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways, influencing a wide range of physiological processes .
Pharmacokinetics
The compound’s molecular weight (25574) suggests that it may have good bioavailability .
Result of Action
Piperidine derivatives are known to have various physiological effects, depending on their specific structures and the targets they interact with .
Safety and Hazards
The compound is classified as a hazard under GHS07 . It has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
IUPAC Name |
5-(3-methylphenyl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKURTLYIYQGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2825910.png)

![1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825912.png)

![4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2825916.png)
![(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825918.png)



![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B2825923.png)



![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)